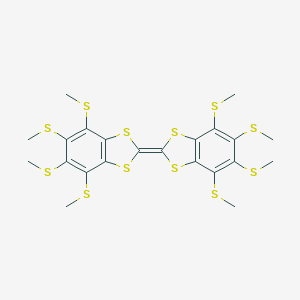![molecular formula C21H30N4O7 B153812 [(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate CAS No. 137057-57-9](/img/structure/B153812.png)
[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and biotechnology. It is a nucleoside analog that is used as a substrate for DNA and RNA synthesis, making it a valuable tool for studying the mechanisms of DNA replication and transcription.
Wirkmechanismus
[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate acts as a nucleoside analog, meaning that it mimics the structure of natural nucleosides in DNA and RNA. When incorporated into DNA or RNA, it can interfere with the normal replication and transcription processes, leading to the inhibition of viral replication or the promotion of plant growth.
Biochemische Und Physiologische Effekte
[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate has been shown to have several biochemical and physiological effects. In vitro studies have shown that it inhibits the replication of certain viruses such as herpes simplex virus and human immunodeficiency virus. It has also been shown to promote the growth and development of plants, making it a valuable tool in agriculture.
Vorteile Und Einschränkungen Für Laborexperimente
[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a valuable tool for studying the mechanisms of DNA replication and transcription, as well as for genetic engineering and biotechnology research.
However, there are also some limitations to using [(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate in lab experiments. It can be expensive to synthesize, and it may not be readily available in some laboratories. Additionally, it may have different effects on different organisms, making it difficult to generalize its effects.
Zukünftige Richtungen
There are several future directions for research on [(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate. One area of research could focus on its potential applications as an antiviral agent, particularly in the treatment of herpes simplex virus and human immunodeficiency virus. Another area of research could focus on its potential applications in genetic engineering and biotechnology, particularly in the development of new DNA sequencing and synthesis methods.
Additionally, further research could be done on the mechanisms of action of [(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate, particularly in relation to its effects on different organisms and its potential side effects. This could help to better understand its potential applications and limitations in various fields.
Synthesemethoden
[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate can be synthesized by several methods. One of the most commonly used methods is the nucleophilic substitution reaction between 6-methoxypurine and 2,3,5-tri-O-benzoyl-D-ribose, followed by acylation with pentanoic anhydride. Another method involves the condensation of 2,3,5-tri-O-benzoyl-D-ribose with 6-methoxypurine in the presence of a Lewis acid catalyst, followed by deprotection and acylation with pentanoic anhydride.
Wissenschaftliche Forschungsanwendungen
[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate has been extensively used in scientific research due to its potential applications in various fields. In medicine, it has been used as a substrate for DNA and RNA synthesis, making it a valuable tool for studying the mechanisms of DNA replication and transcription. It has also been used as an antiviral agent, as it inhibits the replication of certain viruses such as herpes simplex virus and human immunodeficiency virus.
In agriculture, [(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate has been used as a plant growth regulator, as it promotes the growth and development of plants. It has also been used as a pesticide, as it inhibits the growth of certain pests such as aphids and spider mites.
In biotechnology, [(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate has been used as a substrate for DNA sequencing and synthesis, making it a valuable tool for genetic engineering and biotechnology research.
Eigenschaften
CAS-Nummer |
137057-57-9 |
|---|---|
Produktname |
[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate |
Molekularformel |
C21H30N4O7 |
Molekulargewicht |
450.5 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate |
InChI |
InChI=1S/C21H30N4O7/c1-4-6-8-14(27)31-17-13(10-26)30-21(18(17)32-15(28)9-7-5-2)25-12-24-16-19(25)22-11-23-20(16)29-3/h11-13,17-18,21,26H,4-10H2,1-3H3/t13-,17-,18+,21-/m1/s1 |
InChI-Schlüssel |
VVBJRAWVCCBYTM-BQSVUJTJSA-N |
Isomerische SMILES |
CCCCC(=O)O[C@@H]1[C@H](O[C@H]([C@H]1OC(=O)CCCC)N2C=NC3=C2N=CN=C3OC)CO |
SMILES |
CCCCC(=O)OC1C(OC(C1OC(=O)CCCC)N2C=NC3=C2N=CN=C3OC)CO |
Kanonische SMILES |
CCCCC(=O)OC1C(OC(C1OC(=O)CCCC)N2C=NC3=C2N=CN=C3OC)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



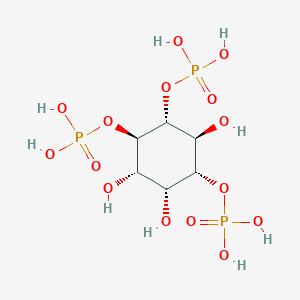
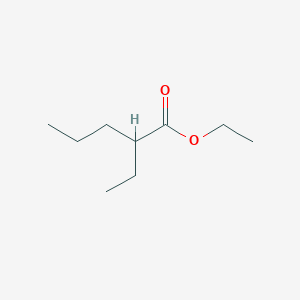

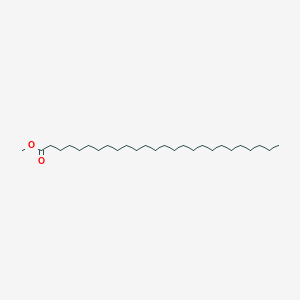
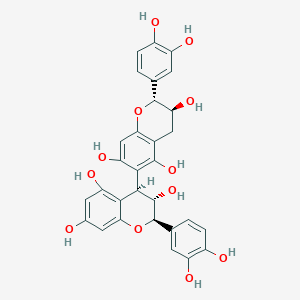
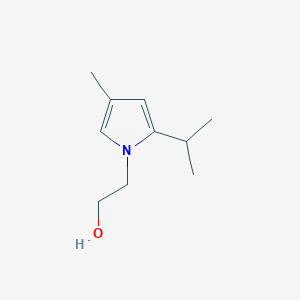
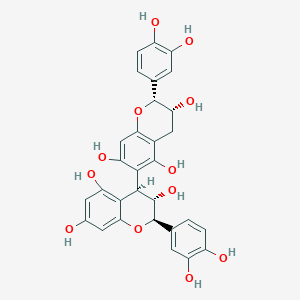
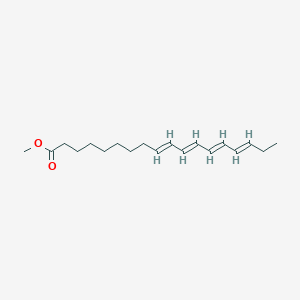
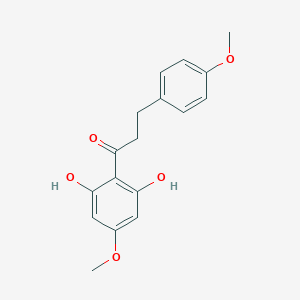
![1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one](/img/structure/B153750.png)
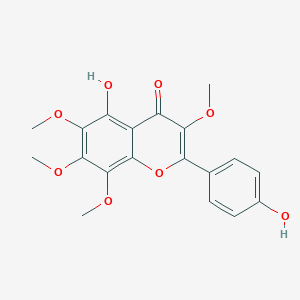
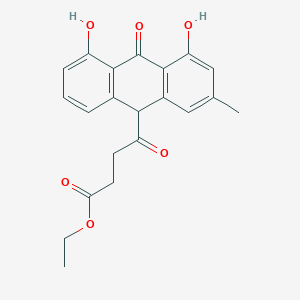
![(1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B153756.png)
